molecular formula C14H15NO3 B2798578 ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate CAS No. 103368-18-9

ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate

Cat. No.: B2798578
CAS No.: 103368-18-9
M. Wt: 245.278
InChI Key: GKGCZAUBJQSKOF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 2-(4-methyl-2-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)9-15-12-7-5-4-6-11(12)10(2)8-13(15)16/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGCZAUBJQSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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